(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Catalog No.
S617511
CAS No.
168982-69-2
M.F
C16H27NO4
M. Wt
297.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamid...

CAS Number

168982-69-2

Product Name

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

InChI

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m0/s1

InChI Key

PHSRRHGYXQCRPU-AWEZNQCLSA-N

SMILES

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O

Synonyms

3-oxo-C12-HSL, 3-oxo-C8-HSL, 3O-C12-HSL, N-(3-oxododecanoyl)-homoserine lactone, N-(3-oxododecanoyl)-L-homoserine lactone, N-(3-oxododecanoyl)homoserine lactone, N-3-oxododecanoyl-L-homoserine lactone, N3-ODDHL

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a molecule belonging to the class of N-acyl-homoserine lactones (AHLs). AHLs are crucial signaling molecules involved in a bacterial communication process known as quorum sensing (QS) [].

Quorum Sensing and 3-oxo-C12-HSL

Quorum sensing allows bacteria to monitor their population density. As bacterial numbers increase, so does the concentration of 3-oxo-C12-HSL and other AHLs in the surrounding environment. When a threshold concentration is reached, bacterial cells can detect these signaling molecules and collectively activate specific genes, leading to coordinated behaviors that benefit the entire population [, ].

Research Applications of 3-oxo-C12-HSL

Research on 3-oxo-C12-HSL primarily focuses on understanding its role in bacterial communication and virulence, with potential applications in various fields:

  • Understanding bacterial pathogenesis: Studies investigate how 3-oxo-C12-HSL regulates the expression of genes associated with virulence factors, such as biofilm formation, toxin production, and antibiotic resistance, in various bacterial species, including Pseudomonas aeruginosa and bacteria within the Burkholderia cepacia complex [, ]. This knowledge is crucial for developing strategies to combat bacterial infections.
  • Developing anti-quorum sensing (AQS) therapies: Research explores the potential of 3-oxo-C12-HSL as a target for AQS strategies. By interfering with QS signaling pathways, scientists aim to disrupt bacterial communication and virulence, potentially leading to the development of novel therapeutic strategies to combat bacterial infections [].
  • Studying bacterial communication and ecology: Research utilizes 3-oxo-C12-HSL as a tool to investigate bacterial communication and interactions within microbial communities. This knowledge can contribute to a better understanding of microbial ecology and the development of strategies to manipulate bacterial communities for various applications, such as bioremediation and agriculture [].

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is a synthetic compound characterized by its unique structure, which includes a dodecanamide backbone and a 2-oxotetrahydrofuran moiety. The compound has garnered attention for its potential biological activities, particularly in the context of quorum sensing inhibition in bacteria. Its chemical formula is C₁₆H₃₁N₃O₃, and it has a molecular weight of approximately 283.44 g/mol. The compound is often studied for its role in modulating bacterial communication, which can impact pathogenicity.

3-Oxo-C12-HSL functions as a signaling molecule in quorum sensing. As the bacterial population density increases, more 3-Oxo-C12-HSL is produced and released into the surrounding environment. When the concentration of 3-Oxo-C12-HSL reaches a threshold level, it can diffuse into neighboring bacterial cells and bind to specific receptor proteins. This binding triggers a cascade of gene expression events, leading to coordinated changes in bacterial behavior [, ].

In Pseudomonas aeruginosa, 3-Oxo-C12-HSL is known to regulate various virulence factors, including biofilm formation, toxin production, and motility [].

Typical of amides and ketones. Key reactions include:

  • Hydrolysis: Can yield the corresponding acid and amine.
  • Reduction: Possible reduction of the ketone functional group to an alcohol.
  • Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions under certain conditions.

These reactions are essential for understanding the compound's reactivity and potential transformations in biological systems.

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide has been identified as an inhibitor of quorum sensing in various bacterial species, including Pseudomonas aeruginosa. Quorum sensing is a critical process that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor production. By inhibiting this signaling pathway, the compound may reduce pathogenicity and enhance the effectiveness of existing antibiotics .

The synthesis of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide typically involves several steps:

  • Formation of the 2-Oxotetrahydrofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Amidation: The dodecanoyl chloride is reacted with the 2-oxotetrahydrofuran derivative to form the amide bond.
  • Purification: The product is purified using techniques such as column chromatography, often yielding high purity (>99%) as confirmed by LC/MS analysis .

The primary application of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide lies in its role as a quorum sensing inhibitor. This property makes it a candidate for:

  • Antibacterial Agents: Potentially reducing the virulence of pathogenic bacteria.
  • Research Tools: Used in studies aimed at understanding bacterial communication and biofilm formation.

Interaction studies have demonstrated that (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide effectively inhibits the LasR receptor in Pseudomonas aeruginosa, which is crucial for its quorum sensing mechanism. These interactions suggest that the compound can modulate gene expression related to virulence factors, thereby impacting bacterial behavior and survival .

Several compounds share structural similarities with (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, including:

Compound NameStructureUnique Features
(S)-N-(2-Oxotetrahydrofuran-3-yl)hexanamideSimilar backboneShorter carbon chain
(S)-N-(2-Oxotetrahydrofuran-3-yl)octanamideIntermediate carbon chainModerate hydrophobicity
(S)-N-(2-Oxotetrahydrofuran-3-yldecanamideSimilar functional groupsSlightly longer carbon chain

Uniqueness

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide stands out due to its longer hydrophobic tail, which may enhance its ability to penetrate bacterial membranes compared to shorter-chain analogs. This property could lead to increased efficacy as a quorum sensing inhibitor.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

297.19400834 g/mol

Monoisotopic Mass

297.19400834 g/mol

Heavy Atom Count

21

Appearance

Assay:≥98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-(3-ketododecanoyl)-L-homoserine lactone

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

Dates

Modify: 2023-08-15
Song et al. Spatiotemporal modulation of biodiversity in a synthetic chemical-mediated ecosystem. Nature Chemical Biology, doi: 10.1038/nchembio.244, published online 01 November 2009 http://www.nature.com/naturechemicalbiology

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